![molecular formula C19H22ClNO3 B2812810 [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate CAS No. 926139-78-8](/img/structure/B2812810.png)
[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines the structural features of adamantane, a diamondoid hydrocarbon, and a chloropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate typically involves multiple steps:
-
Formation of Adamantyl Ketone: : The initial step involves the formation of 1-adamantyl ketone. This can be achieved by the oxidation of 1-adamantanol using an oxidizing agent such as chromium trioxide (CrO₃) in acetic acid.
-
Preparation of the Intermediate: : The next step involves the reaction of 1-adamantyl ketone with ethyl acetoacetate in the presence of a base like sodium ethoxide to form 1-(1-adamantyl)-1-oxopropan-2-yl acetate.
-
Coupling with Chloropyridine: : The final step is the esterification of the intermediate with 6-chloropyridine-3-carboxylic acid. This reaction can be facilitated by using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The adamantyl moiety can undergo oxidation reactions, potentially forming adamantyl alcohols or ketones.
Reduction: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), ethanol.
Substitution: Sodium ethoxide, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Oxidation: Adamantyl alcohols or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between adamantane derivatives and biological macromolecules. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
Medicinally, compounds containing adamantane are known for their antiviral and neuroprotective properties. This compound could be investigated for similar therapeutic applications, including antiviral drugs and treatments for neurodegenerative diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
6-Chloropyridine-3-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
Adamantane: A parent compound for many derivatives with diverse applications.
Uniqueness
[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is unique due to the combination of the adamantyl and chloropyridine moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
[1-(1-adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-11(24-18(23)15-2-3-16(20)21-10-15)17(22)19-7-12-4-13(8-19)6-14(5-12)9-19/h2-3,10-14H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSABBNTDVTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)OC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)

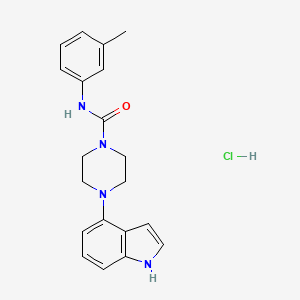
![3-{[4-(2-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2812732.png)
![N-(2,6-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2812734.png)
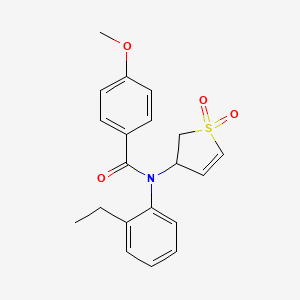
![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
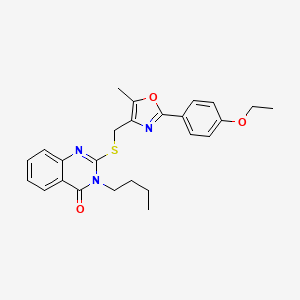
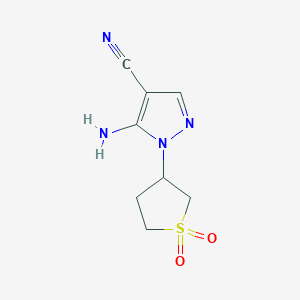
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B2812741.png)
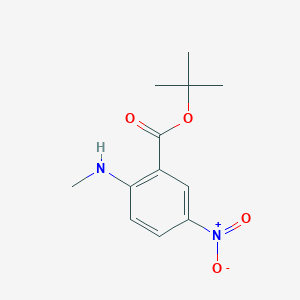
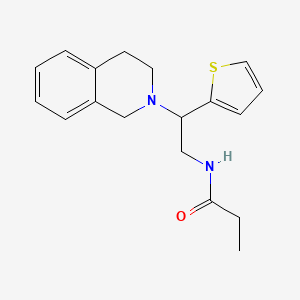
![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)
![2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2812750.png)
